molecular formula C11H15F2N3 B1476639 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2090611-78-0

6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1476639
CAS No.: 2090611-78-0
M. Wt: 227.25 g/mol
InChI Key: FHSKQWLULXPPJM-UHFFFAOYSA-N
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Description

6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a pyridine derivative featuring a 3-aminopyridine core substituted at the 6-position with a piperidine ring bearing a difluoromethyl group at its 3-position. This compound combines the aromaticity and hydrogen-bonding capacity of pyridine with the conformational flexibility and fluorine-mediated pharmacokinetic enhancements of the piperidine moiety. The difluoromethyl group (–CF₂H) introduces moderate electronegativity and lipophilicity, which can influence solubility, metabolic stability, and target binding compared to non-fluorinated analogs .

Properties

IUPAC Name

6-[3-(difluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3/c12-11(13)8-2-1-5-16(7-8)10-4-3-9(14)6-15-10/h3-4,6,8,11H,1-2,5,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSKQWLULXPPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Modifications in Analogous Compounds

The compound is compared to derivatives with variations in:

  • Pyridine substitution : Presence or absence of fluorine on the pyridine ring.
  • Piperidine substituents : Differences in fluorination (e.g., –CF₃ vs. –CF₂H) and alkylation.

Data Table: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Piperidine Fluorine Position Key Properties/Applications References
6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine 1479512-44-1 C₁₁H₁₅F₂N₃ 239.25 g/mol 3-difluoromethyl Piperidine C3 Intermediate in kinase inhibitors
6-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine 1479512-44-1* C₁₁H₁₄F₃N₃ 257.24 g/mol 3-trifluoromethyl Piperidine C3 Higher metabolic stability
6-(Piperidin-1-yl)pyridin-3-amine N/A C₁₀H₁₅N₃ 177.25 g/mol None N/A Base compound for SAR studies
6-(4-Methylpiperidin-1-yl)pyridin-3-amine N/A C₁₁H₁₇N₃ 191.27 g/mol 4-methyl Piperidine C4 Enhanced lipophilicity
6-(Difluoromethyl)pyridin-3-amine 913090-41-2 C₆H₆F₂N₂ 144.12 g/mol N/A Pyridine C6 Simplified analog for bioavailability studies

*Note: CAS 1479512-44-1 is listed in for the trifluoromethyl analog, but this may reflect a database error.

Detailed Comparisons

Fluorination Effects
  • Difluoromethyl (–CF₂H) vs. Trifluoromethyl (–CF₃): The trifluoromethyl analog exhibits greater electron-withdrawing effects, reducing basicity of the piperidine nitrogen compared to the difluoromethyl variant. This can alter binding affinity in enzyme targets (e.g., kinases) .
Piperidine Substituent Position
  • 3-Substituted vs. In contrast, 4-methylpiperidine () increases lipophilicity without significant steric effects .
Simplified Analogs
  • 6-(Difluoromethyl)pyridin-3-amine ():
    • Lacks the piperidine ring, simplifying synthesis but reducing conformational flexibility. Used in early-stage ADME studies to isolate fluorine effects on pyridine .

Preparation Methods

Stepwise Synthetic Strategy

A typical approach involves:

Reaction Conditions

  • Use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution.
  • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve polar and nonpolar reactants.
  • Reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or side reactions.
  • Temperature control is critical, often ranging from room temperature to moderate heating (50–90 °C), depending on the step.

Industrial and Scalable Synthesis Considerations

For industrial-scale production, the synthetic route is optimized to:

  • Maximize overall yield.
  • Minimize hazardous reagents and reaction steps.
  • Employ continuous flow reactors to improve reaction efficiency and scalability.
  • Use purification methods such as crystallization or chromatography to ensure high purity of the final product.

Detailed Research Findings and Procedures

While direct literature specific to 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is limited, insights can be drawn from related difluoromethyl-substituted pyridine amine syntheses and piperidine functionalization methods.

Related Difluoromethylpyridin-2-amine Synthesis (Key Intermediate Analogy)

A recent scalable and practical synthesis of 4-(difluoromethyl)pyridin-2-amine, a structurally related compound, was achieved via a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride. Key aspects included:

  • Avoidance of sealed vessel amination.
  • Use of commercially available reagents.
  • High overall yield (~46%).
  • Large-scale production validated with kilogram quantities.

This method involved:

  • Formation of an enone intermediate.
  • Conversion to a nitrile.
  • Cyclization and reduction steps to yield the aminopyridine core.

These steps were optimized to avoid hazardous fluorinating agents and to allow efficient scale-up.

Synthetic Routes for Piperidine Difluoromethylation

The difluoromethyl group is introduced onto the piperidine ring typically via radical bromination followed by fluorination or direct difluoromethylation using difluoromethylation reagents. Radical bromination often uses N-bromosuccinimide (NBS) under photochemical or thermal conditions, followed by nucleophilic substitution with fluoride sources.

Coupling of Piperidine and Pyridin-3-amine

The coupling of the difluoromethylpiperidine intermediate with pyridin-3-amine generally proceeds under basic conditions, often employing:

  • Strong bases (NaH, t-BuOK).
  • Polar aprotic solvents (DMF, THF).
  • Inert atmosphere to prevent side reactions.

This step may involve nucleophilic aromatic substitution or Buchwald-Hartwig amination-type catalysis depending on the substrate reactivity.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Difluoromethylation of piperidine Radical bromination (NBS), fluorination agents Variable Radical bromination often low yield; fluorination critical
Formation of pyridin-3-amine intermediate Amination under base (NaH, t-BuOK), DMF/THF High (>65) Requires inert atmosphere
Coupling step Nucleophilic substitution or Pd-catalysis Moderate to high Optimization needed for scale-up
Purification Crystallization, chromatography Ensures high purity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine

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